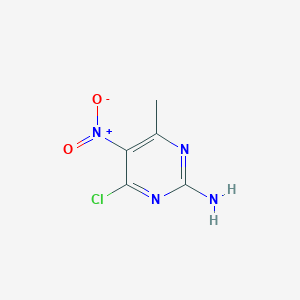

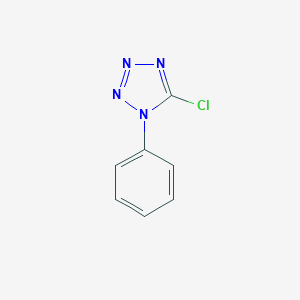

5-Chloro-1-phenyl-1H-tetrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Chloro-1-phenyl-1H-tetrazole involves the reaction of aryldichloroisocyanides with sodium azide and a phase transfer agent. This method has been refined to produce the compound conveniently and safely in yields approaching 100% (Alves & Johnstone, 1997).

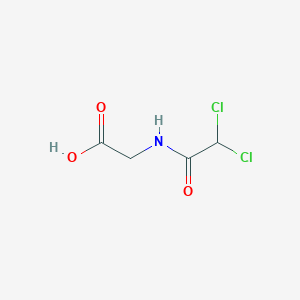

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including those similar to 5-Chloro-1-phenyl-1H-tetrazole, has been determined using X-ray crystallography. These studies reveal that the tetrazole rings are essentially planar, and the aryl rings at the 1- and 5-positions of each compound show no conjugation to the tetrazole groups (Al-Hourani et al., 2015).

Chemical Reactions and Properties

5-Chloro-1-phenyl-1H-tetrazole undergoes various chemical reactions, including Suzuki–Miyaura cross-coupling with functionalized arylboronic acids. This reaction proceeds smoothly in the presence of catalytic amounts of SPhos/Pd(OAc)2 or RuPhos/Pd(OAc)2, yielding 1,5-diaryltetrazoles in good to excellent yields (Tang & Gianatassio, 2010).

Physical Properties Analysis

The crystallization and physical properties of tetrazole derivatives, closely related to 5-Chloro-1-phenyl-1H-tetrazole, indicate that they crystallize in monoclinic space groups. The cell dimensions and structure refinement details provide insights into their stable crystalline forms and thermal stability up to certain temperatures (Peng, 2011).

Applications De Recherche Scientifique

1. Catalytic Applications

5-Chloro-1-phenyl-1H-tetrazole has been used in novel catalytic applications. For instance, it is used in the design of heterogeneous and recyclable magnetic Brønsted acidic ionic liquid based on 5-phenyl-1H-tetrazole, demonstrating high activity in the synthesis of 1-carbamoyl-1-phenylureas. This process offers advantages like high yields, short reaction times, and green reaction conditions (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).

2. Electron Attachment Studies

Studies on electron-induced reactivity of 5-Chloro-1-phenyl-1H-tetrazole provide insights into molecular structure and reactivity. The electron attachment processes and the resulting anion formations have been examined, revealing the influence of molecular structure on reactivity (Luxford, Fedor, & Kočišek, 2021).

3. Synthesis Improvement

Research has also focused on improving the synthesis of 5-Chloro-1-phenyl-1H-tetrazole. New methodologies have been developed that allow for convenient and safe production with high yields, enhancing its accessibility for various applications (Alves & Johnstone, 1997).

4. Pharmaceutical Applications

5-Chloro-1-phenyl-1H-tetrazole derivatives are investigated for their potential pharmaceutical applications. For instance, their antimicrobial activities have been explored, with some derivatives showing significant antibacterial and antifungal properties (Mohite & Bhaskar, 2010).

5. Material Science Applications

In material science, 5-Chloro-1-phenyl-1H-tetrazole is used in the synthesis of 1,5-disubstituted tetrazoles, a process that is essential in creating materials with specific chemical properties (Tang & Gianatassio, 2010).

6. Corrosion Inhibition

Its derivatives have been studied for their role in corrosion inhibition. For example, certain tetrazole derivatives, including those based on 5-Chloro-1-phenyl-1H-tetrazole, demonstrate inhibitive effects against metal corrosion in acidic solutions (Khaled & Khaled, 2009).

Orientations Futures

The inhibitive effect of 5-Chloro-1-phenyl-1H-tetrazole against copper-alloy corrosion in NaCl 3 wt% has been probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA). The reported experimental tests suggest 5-Chloro-1-phenyl-1H-tetrazole as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .

Propriétés

IUPAC Name |

5-chloro-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHELIGKVOGTMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065730 | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-phenyl-1H-tetrazole | |

CAS RN |

14210-25-4 | |

| Record name | 5-Chloro-1-phenyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14210-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014210254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-phenyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)